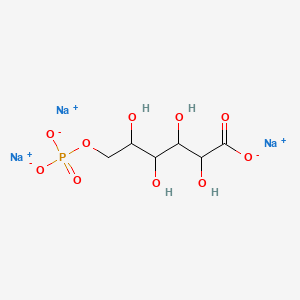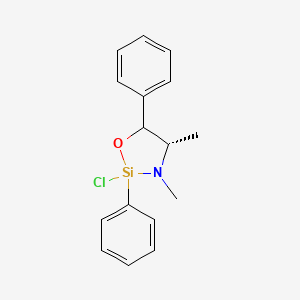![molecular formula C20H36O6 B15286906 7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thromboxane B1 is a member of the thromboxane family, which are eicosanoids derived from arachidonic acid. Thromboxanes play a crucial role in hemostasis and thrombosis by promoting platelet aggregation and vasoconstriction. Thromboxane B1 is a stable metabolite of thromboxane A2, which is known for its potent biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thromboxane B1 can be synthesized through the reduction of thromboxane B2. The double bond at position 5-6 in thromboxane B2 is reduced to a single bond to form thromboxane B1 . The synthesis involves the use of specific reducing agents under controlled conditions to ensure the selective reduction of the double bond.
Industrial Production Methods: Industrial production of thromboxane B1 typically involves the large-scale synthesis of thromboxane B2 followed by its reduction. The process requires stringent quality control measures to ensure the purity and stability of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Thromboxane B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions:
Oxidation: Thromboxane B1 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: The reduction of thromboxane B2 to thromboxane B1 involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of thromboxane B1, which are useful for further biochemical and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Thromboxane B1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, thromboxane B1 is used as a reference compound for studying the synthesis and reactivity of eicosanoids. It serves as a model for developing new synthetic methodologies and understanding the mechanisms of eicosanoid biosynthesis.
Biology: In biological research, thromboxane B1 is used to study the role of thromboxanes in cellular signaling and physiological processes. It helps in elucidating the pathways involved in platelet aggregation, vasoconstriction, and inflammation.
Medicine: Thromboxane B1 is crucial in medical research for understanding the pathophysiology of cardiovascular diseases, such as myocardial infarction and stroke. It is also used to develop and test new therapeutic agents targeting thromboxane pathways.
Industry: In the pharmaceutical industry, thromboxane B1 is used in the development of drugs that modulate thromboxane activity. It is also employed in the production of diagnostic kits for measuring thromboxane levels in biological samples.
Wirkmechanismus
Thromboxane B1 exerts its effects by binding to thromboxane receptors, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving the G protein Gq, leading to the activation of phospholipase C and the subsequent release of intracellular calcium . This cascade of events results in platelet aggregation and vasoconstriction, which are critical for hemostasis and thrombosis.
Vergleich Mit ähnlichen Verbindungen
Thromboxane A2: A potent vasoconstrictor and promoter of platelet aggregation, but it is chemically unstable and rapidly hydrolyzes to thromboxane B2.
Thromboxane B2: A stable metabolite of thromboxane A2, but it retains the double bond at position 5-6.
Thromboxane B1’s stability makes it a valuable compound for research and industrial applications, providing insights into the biological functions and therapeutic potential of thromboxanes.
Eigenschaften
Molekularformel |
C20H36O6 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
7-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid |
InChI |
InChI=1S/C20H36O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h12-13,15-18,20-22,25H,2-11,14H2,1H3,(H,23,24) |
InChI-Schlüssel |
JSDWWNLTJCCSAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)

![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
![9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)

![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
![(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-[2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B15286883.png)
![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)




